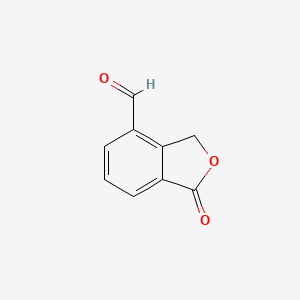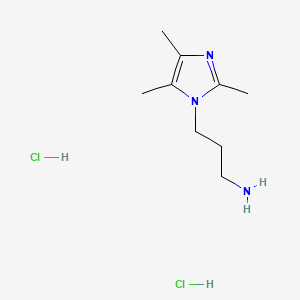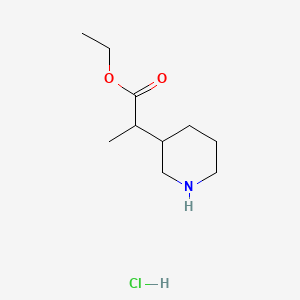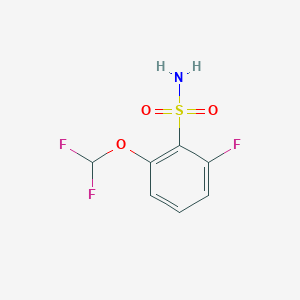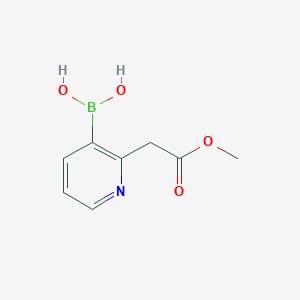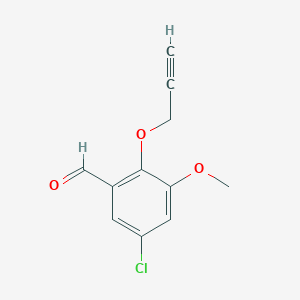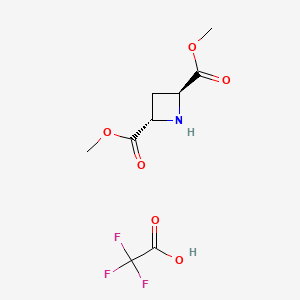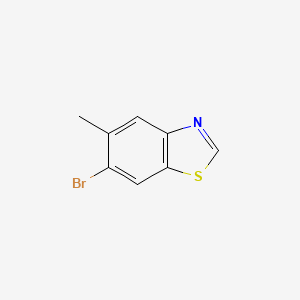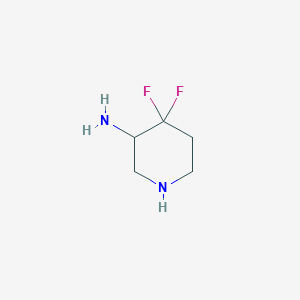
4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a 3-chloroaniline core. This compound is often used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline typically involves the protection of the hydroxyl group of 3-chloroaniline with a TBDMS group. This can be achieved through the reaction of 3-chloroaniline with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Deprotection: The TBDMS group can be removed using fluoride ions, typically from tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran.
Common Reagents and Conditions
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Deprotection: TBAF in tetrahydrofuran is used for the removal of the TBDMS group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline involves its reactivity due to the presence of the TBDMS protecting group and the chloroaniline core. The TBDMS group provides stability and can be selectively removed under mild conditions, allowing for further functionalization of the molecule. The chloroaniline core can participate in various chemical reactions, making the compound versatile in synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((Tert-butyldimethylsilyl)oxy)benzaldehyde: Similar in structure but with an aldehyde group instead of an aniline group.
(Tert-butyldimethylsilyloxy)acetaldehyde: Contains a TBDMS group but with an acetaldehyde core.
4-((Tert-butyldimethylsilyl)oxy)-1-butanol: Features a TBDMS group attached to a butanol core.
Uniqueness
4-((Tert-butyldimethylsilyl)oxy)-3-chloroaniline is unique due to the combination of the TBDMS protecting group and the chloroaniline core, which provides both stability and reactivity. This makes it a valuable intermediate in organic synthesis, allowing for the selective introduction of functional groups and the construction of complex molecules.
Propriétés
Formule moléculaire |
C12H20ClNOSi |
|---|---|
Poids moléculaire |
257.83 g/mol |
Nom IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-3-chloroaniline |
InChI |
InChI=1S/C12H20ClNOSi/c1-12(2,3)16(4,5)15-11-7-6-9(14)8-10(11)13/h6-8H,14H2,1-5H3 |
Clé InChI |
FZZPBWNUDAQTEX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{12-[2-(Dimethylamino)ethyl]-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B13457325.png)
![Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13457327.png)
